BenchChemオンラインストアへようこそ!

6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Chiral synthesis Nuclear receptor modulation Enzymatic resolution

Choose 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid for your drug discovery programs. Its constrained (R)-stereochemistry at the 1-position and 6-hydroxy hydrogen-bonding handle distinguish it from generic THIQ analogs. The bridgehead carboxylic acid enables precise conformational control for peptidomimetic design and LXR agonist synthesis. Enantiopure material (>99% ee) eliminates in-house chiral resolution, ensuring batch-to-batch stereochemical integrity for SAR studies and antibacterial lead optimization. Procure ≥97% purity from validated B2B suppliers to accelerate your medicinal chemistry pipeline.

Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
CAS No. 91523-50-1
Cat. No. B1580426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
CAS91523-50-1
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESC1CNC(C2=C1C=C(C=C2)O)C(=O)O
InChIInChI=1S/C10H11NO3/c12-7-1-2-8-6(5-7)3-4-11-9(8)10(13)14/h1-2,5,9,11-12H,3-4H2,(H,13,14)
InChIKeyWQTOOVAQGWLHKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS 91523-50-1) Procurement Guide: Compound Identity and Scientific Context


6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS 91523-50-1; molecular formula C₁₀H₁₁NO₃; molecular weight 193.20 g/mol) is a chiral bicyclic amino acid derivative belonging to the tetrahydroisoquinoline (THIQ) carboxylic acid class [1]. It features a 6-hydroxy substitution on the aromatic ring and a carboxylic acid moiety at the 1-position bridgehead carbon, conferring a constrained rigid scaffold with defined stereochemistry [1]. The compound serves as a key synthetic intermediate in the preparation of nuclear receptor modulators, including liver X receptor (LXR) agonists, and has been utilized in the synthesis of antitumor agents [2]. Its structural rigidity distinguishes it from flexible amino acids and positions it as a privileged scaffold in medicinal chemistry for generating conformationally constrained peptide mimetics and bioactive small molecules [2].

Why Generic Substitution Fails: Critical Selection Criteria for 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS 91523-50-1)


Generic substitution among THIQ carboxylic acid derivatives is not scientifically valid due to three critical factors: (1) stereochemical configuration—the 1-position is a chiral center, and enantiomeric purity directly impacts downstream pharmacological activity in receptor binding [1]; (2) substitution pattern—the 6-hydroxy moiety confers specific hydrogen-bonding and electronic properties distinct from 6-methoxy, 7-hydroxy, or unsubstituted analogs, altering both synthetic reactivity and biological target engagement [1][2]; and (3) carboxylic acid positioning—the 1-carboxylic acid bridgehead arrangement creates a conformationally constrained amino acid scaffold fundamentally different from the 3-carboxylic acid regioisomer, which derives from phenylalanine biosynthesis pathways and exhibits distinct applications [3]. These structural variables preclude direct interchangeability in receptor modulator synthesis, chiral chromatography applications, and antibacterial scaffold development [2].

6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS 91523-50-1): Quantitative Differentiation Evidence Against Comparators


Enantiopure 6-Hydroxy-THIQ-1-carboxylic acid vs. Racemic Mixture: Stereochemical Purity Quantified for Nuclear Receptor Modulator Synthesis

Enantiomeric 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid achieved enantiomeric excess (ee) >99% via Candida antarctica lipase B-catalyzed dynamic kinetic resolution [1]. This enantiopure form is specifically required for the synthesis of modulators of nuclear receptors including liver X receptor (LXR), whereas the racemic mixture introduces an inactive or potentially interfering enantiomer that would require additional separation steps [1]. The 6-methoxy analog was also obtained with ee >99% under the same conditions, confirming the method's applicability across 6-substituted derivatives [1].

Chiral synthesis Nuclear receptor modulation Enzymatic resolution

6-Hydroxy-THIQ-1-carboxylic acid vs. 6-Methoxy Analog: Synthetic Yield and Intermediate Utility Comparison

Both 6-hydroxy- and 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid were synthesized via the same Candida antarctica lipase B-catalyzed dynamic kinetic resolution method with chemical yields >87% for both substrates [1]. The 6-hydroxy compound serves as a direct precursor to nuclear receptor modulators, while the 6-methoxy analog is noted as an alternative source that requires subsequent demethylation to access the free hydroxyl pharmacophore [1]. The (R)-selective hydrolysis was consistently observed in both organic solvents and aqueous NH₄OAc buffer at pH 8.5 [1].

Dynamic kinetic resolution Enzymatic synthesis Medicinal chemistry intermediates

6-Hydroxy-THIQ-1-carboxylic acid as Key Intermediate vs. 6-Hydroxy-THIQ-3-carboxylic acid: Regioisomeric Scaffold Distinction

6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid possesses the carboxylic acid moiety at the bridgehead 1-position, creating a conformationally constrained α-amino acid scaffold with distinct spatial geometry [1][2]. In contrast, the 3-carboxylic acid regioisomer—synthesized via a separate chemoenzymatic route from DL-m-tyrosine using amino acid oxidase resolution (ee >99%, 88% yield) followed by Pictet–Spengler cyclization (30% overall yield)—derives from phenylalanine metabolism pathways and serves different structural applications [3]. The 1-carboxylic acid regioisomer is explicitly cited as useful in nuclear receptor modulator synthesis, whereas the 3-carboxylic acid regioisomer is described as a rigidified unnatural amino acid for general peptide backbone modification [1][3].

Regioisomer differentiation Scaffold engineering Unnatural amino acids

1-Aryl-6-hydroxy-THIQ Derivatives vs. Unsubstituted 6-Hydroxy-THIQ: Structure-Activity Relationship Quantified for Antibacterial Applications

In a study evaluating ten synthetic 1-aryl-6-hydroxy-1,2,3,4-tetrahydroisoquinolines against eight bacterial strains, compound 2 [1-(3,4-chlorophenyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline] demonstrated the highest antibacterial activity with zones of inhibition ranging from 9 to 20 mm at 200 μg per disc across all eight strains, MIC of 100 μg/mL against Escherichia coli ATCC11775, MBC of 800 μg/mL against Salmonella typhimurium, and CC₅₀ of 98.2 μg/mL on human lymphocytes [1]. The presence of a lipophilic substituent at the para position of the pendant 1-phenyl ring conferred the highest antibacterial activity, establishing a clear SAR basis for derivative design [1]. The unsubstituted 6-hydroxy-THIQ-1-carboxylic acid serves as the core scaffold and key intermediate for generating such active 1-aryl derivatives [1].

Antibacterial Structure-activity relationship Drug discovery

6-Hydroxy-THIQ-1-carboxylic acid Synthesis: Biocatalytic DKR vs. Traditional Chemical Resolution Methods

The Candida antarctica lipase B-catalyzed dynamic kinetic resolution method for 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid achieves >99% ee and >87% yield in a single operation without requiring expensive or hazardous reagents [1]. This contrasts with traditional chemical resolution approaches that typically require stoichiometric chiral auxiliaries, multiple recrystallization steps, and result in lower overall yields due to the inherent 50% maximum yield of classical kinetic resolution [1]. The DKR method operates under mild conditions (pH 8.5 aqueous NH₄OAc buffer or organic solvents) and the enzyme displays (R)-selectivity, enabling predictable stereochemical outcomes [1].

Biocatalysis Dynamic kinetic resolution Green chemistry

Validated Research and Industrial Application Scenarios for 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS 91523-50-1)


Synthesis of Liver X Receptor (LXR) Modulators for Metabolic Disease Research

Enantiopure 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (ee >99%) serves as a critical chiral intermediate in the synthesis of tetrahydroisoquinoline-based modulators of nuclear receptors, specifically liver X receptor (LXR) agonists [1]. The compound's constrained rigid scaffold with defined (R)-stereochemistry at the 1-position enables precise receptor-ligand interactions [1]. Procurement of enantiopure material (>99% ee) eliminates the need for in-house chiral resolution and ensures consistent stereochemical integrity for SAR studies and lead optimization programs targeting metabolic disorders regulated by LXR pathways [1][2].

Antibacterial Lead Generation Using 1-Aryl-6-hydroxy-THIQ Scaffold

6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid provides the core scaffold for generating 1-aryl-6-hydroxy-THIQ derivatives with demonstrated broad-spectrum antibacterial activity [3]. The scaffold supports diverse 1-aryl substitutions via Pictet–Spengler cyclization, enabling systematic SAR exploration [3]. Documented antibacterial activity includes inhibition zones up to 23 mm at 200 μg/disc, MIC values as low as 100 μg/mL against E. coli, and favorable cytotoxicity profiles (CC₅₀ 98.2 μg/mL) for select derivatives, establishing a viable starting point for antibacterial drug discovery programs [3].

Chiral Building Block for Conformationally Constrained Peptide Mimetics

As a bicyclic α-amino acid with a rigidified tetrahydroisoquinoline framework, 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid serves as a conformationally constrained building block for peptide backbone modification and peptidomimetic design [1][4]. The carboxylic acid positioned at the bridgehead 1-carbon creates a unique spatial arrangement distinct from flexible α-amino acids, enabling precise control over secondary structure elements [1]. The 6-hydroxy moiety provides a hydrogen-bonding handle for additional interactions or serves as a site for further derivatization via O-alkylation or O-acylation [1][4].

Synthesis of Antitumor Pyrroloisoquinoline Derivatives

6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been documented as a key intermediate in the synthesis of 8-methoxy-4,5-dihydropyrrolo[2,1-a]isoquinolines exhibiting significant antitumor activity [1][2]. The compound's 1-carboxylic acid functionality provides a handle for constructing the fused pyrrolo ring system via cyclization and decarboxylation sequences [1]. This application validates the compound's utility beyond nuclear receptor modulation and establishes its relevance in anticancer medicinal chemistry programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.